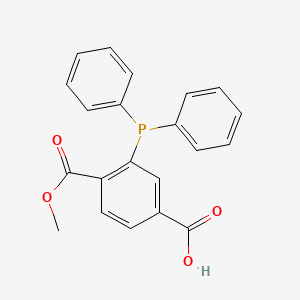

3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid

Description

Properties

IUPAC Name |

3-diphenylphosphanyl-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17O4P/c1-25-21(24)18-13-12-15(20(22)23)14-19(18)26(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXGUPASMSAFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259976 | |

| Record name | 1-Methyl 2-(diphenylphosphino)terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361154-31-6 | |

| Record name | 1-Methyl 2-(diphenylphosphino)terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361154-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 2-(diphenylphosphino)terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-(diphenylphosphino)terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid typically involves the following steps:

Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene derivatives or via the Friedel-Crafts acylation of benzene.

Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through esterification reactions, where the benzoic acid is reacted with methanol in the presence of an acid catalyst.

Attachment of the Diphenylphosphino Group: The diphenylphosphino group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phosphine reagent.

Industrial Production Methods

Industrial production of 3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the choice of catalysts, solvents, and reaction temperatures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, along with appropriate electrophiles.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Alcohols or aldehydes.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Catalysis: The diphenylphosphino group can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid depends on its specific application:

Catalysis: The diphenylphosphino group coordinates with transition metals, forming active catalytic species that facilitate bond formation or cleavage.

Biological Activity: If used in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural or functional similarities with 3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid:

Reactivity and Performance in Key Reactions

Phosphine-Based Reactivity

- 3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid: Undergoes Staudinger ligation with azides to form amide-linked polymers, critical for functionalizing biomaterials . HNO trapping generates phosphine oxide and aza-ylide intermediates, but the reaction is non-stoichiometric and sensitive to pH .

- 4-(Diphenylphosphinoyl)benzoic acid: The P=O group eliminates phosphine-based reactivity (e.g., Staudinger ligation) but enhances hydrogen bonding, stabilizing crystalline networks .

Ester and Carboxylic Acid Functionality

- The methoxycarbonyl group in the target compound enhances solubility in organic solvents compared to the free carboxylic acid analog (4-(diphenylphosphino)benzoic acid), which favors aqueous-phase reactions .

- Boronic acid analogs prioritize cross-coupling over phosphine-mediated reactions, highlighting the trade-off between versatility and specificity .

Research Findings and Limitations

Advantages of 3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic Acid

Limitations and Challenges

- HNO Detection Reliability: Non-stoichiometric yields and competing side reactions limit quantitative applications .

- Steric Hindrance: The bulky diphenylphosphino group reduces catalytic efficiency in metal coordination compared to triphenylphosphine .

Biological Activity

3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid is a phosphine-containing benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure facilitates interactions with various biomolecular targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound features a diphenylphosphino group and a methoxycarbonyl substituent on the benzoic acid core, which may influence its solubility, reactivity, and biological interactions. The molecular formula is C18H17O3P, and its IUPAC name is 3-(Diphenylphosphanyl)-4-methoxycarbonylbenzoic acid.

Biological Activity Overview

Research into the biological activity of 3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid has revealed several promising areas:

- Antitumor Activity : Similar compounds have demonstrated antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The diphenylphosphino moiety may enhance the interaction with target proteins involved in cancer progression.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including proteases and kinases. This inhibition can disrupt cellular signaling pathways critical for cancer cell survival.

- Antioxidant Properties : Compounds with similar structures have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Case Studies

- Antiproliferative Effects : A study evaluated the antiproliferative effects of various benzoic acid derivatives, including 3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid, against several cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that this compound could be a lead candidate for anticancer drug development .

- Mechanism of Action : Investigations into the mechanism of action revealed that 3-(Diphenylphosphino)-4-(methoxycarbonyl)benzoic acid may induce apoptosis through the activation of caspases and modulation of the mitochondrial pathway. This was evidenced by increased levels of cleaved caspase-3 and loss of mitochondrial membrane potential in treated cells .

Comparative Biological Activity Table

Q & A

Q. What synthetic methodologies are employed to prepare 3-(diphenylphosphino)-4-(methoxycarbonyl)benzoic acid for use in Staudinger ligation reactions?

The compound is synthesized via carbodiimide-mediated coupling reactions. A common approach involves activating the carboxyl group of 4-(methoxycarbonyl)benzoic acid derivatives with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by reaction with diphenylphosphine under anhydrous conditions . Optimized protocols emphasize inert atmospheres (e.g., nitrogen) and solvents like dichloromethane or acetonitrile to prevent oxidation of the phosphine moiety. Yield improvements (>85%) are achieved by controlling stoichiometry (1:1.2 ratio of acid to phosphine) and reaction temperature (0–25°C) .

Q. How does this compound function as a phosphine-based probe for nitroxyl (HNO) detection?

The compound reacts stoichiometrically with HNO to form two products:

- Phosphine oxide (via direct oxidation).

- Phosphine aza-ylide (phosphine10=NH), which undergoes Staudinger ligation to yield an amide (phosphine amide12) .

This reaction is monitored using 1H NMR (disappearance of phosphine proton at δ ~4.5 ppm) or mass spectrometry (shift in m/z corresponding to oxide/amide products). However, the reaction’s reliability depends on HNO concentration and solvent polarity, with aqueous conditions favoring side reactions .

Advanced Research Questions

Q. What experimental variables influence the stoichiometric inconsistency of HNO detection using this phosphine probe?

Key factors include:

- pH : Acidic conditions (pH < 5) destabilize the aza-ylide intermediate, leading to incomplete amide formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve reaction efficiency compared to water .

- Competing nucleophiles : Thiols or amines in the system can intercept HNO, reducing probe sensitivity.

Controlled studies recommend pre-equilibrating the reaction mixture at 25°C for 30 minutes to maximize product yield .

Q. How can crystallographic analysis resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction of derivatives, such as 4-(diphenylphosphinoyl)benzoic acid , reveals intermolecular O–H···O hydrogen bonds between carboxyl and phosphine oxide groups. These interactions stabilize chain-like structures along the crystallographic b-axis, providing insights into packing efficiency and reactivity . For accurate characterization, crystallize the compound in ethanol/water mixtures (3:1 v/v) and collect data at 100 K to minimize thermal motion artifacts .

Q. What strategies optimize the use of this compound in polymer conjugation (e.g., polylactide modification)?

To functionalize polymers like polylactide (PLA):

Activation : React the compound with DCC/DMAP to generate an active ester.

Conjugation : Couple with PLA’s terminal hydroxyl groups in dry THF at 45°C for 24 hours.

Purification : Use size-exclusion chromatography to isolate the phosphine-modified polymer (e.g., PLA derivative 3, >90% purity) .

Critical parameters include maintaining anhydrous conditions and avoiding excess phosphine to prevent cross-linking.

Methodological Challenges and Solutions

Q. How can researchers address fluorescence quenching issues when coupling this compound with rhodamine derivatives?

When synthesizing fluorescent probes (e.g., rhodamine B–triphenylphosphine conjugates):

- Spatial separation : Introduce a methylene spacer between the phosphine and fluorophore to reduce electron transfer-mediated quenching.

- Solvent selection : Use DMSO or DMF to enhance solubility and stabilize the excited state.

- Validation : Confirm conjugation efficiency via UV-vis (λmax ~571 nm for rhodamine) and MALDI-TOF mass spectrometry .

Q. What analytical techniques are critical for validating the compound’s reactivity in complex biological matrices?

- LC-MS/MS : Quantify phosphine oxide and amide products using MRM transitions (e.g., m/z 365 → 183 for oxide).

- EPR spectroscopy : Detect HNO indirectly via spin-trapping agents (e.g., TEMPO) in competitive assays.

- Control experiments : Include phosphine-free samples to rule out nonspecific oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.